molecular formula C11H16ClNO2 B1374370 4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride CAS No. 148127-06-4

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride

Cat. No.: B1374370
CAS No.: 148127-06-4
M. Wt: 229.7 g/mol
InChI Key: OVCPFYNTYUOXBT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride is systematically named according to IUPAC guidelines as follows:

  • IUPAC Name : 4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
  • CAS Registry Number : 148127-06-4

Its molecular formula is C₁₁H₁₆ClNO₂ , with a molecular weight of 229.7032 g/mol . The structure consists of a benzoic acid core substituted at the para-position with a 2-(dimethylamino)ethyl group, forming a hydrochloride salt (Figure 1).

Property Value Source
IUPAC Name 4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
CAS Number 148127-06-4
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.7032 g/mol

The CAS registry entry confirms its unique chemical identity and distinguishes it from structurally similar compounds, such as 4-(dimethylamino)benzoic acid (CAS 619-84-1).

Structural Isomerism and Tautomeric Considerations

Positional Isomerism

The compound’s structure permits positional isomerism depending on the substitution pattern of the dimethylaminoethyl group on the benzene ring. For example:

  • Ortho-isomer : Substituent at position 2.
  • Meta-isomer : Substituent at position 3.
  • Para-isomer : Substituent at position 4 (the title compound).

Similar compounds, such as 3-(2-(dimethylamino)ethyl)benzoic acid (CAS 885042-87-5), demonstrate how positional changes alter physicochemical properties.

Tautomerism

While the benzoic acid group typically exhibits keto-enol tautomerism, the title compound’s structure limits such behavior due to the absence of α-hydrogens adjacent to the carbonyl. However, proton transfer between the dimethylamino group and the carboxylic acid could theoretically create zwitterionic forms in solution. Studies on related benzoic acid derivatives, such as 2-aroylbenzoic acids , reveal lactol tautomerism in specific solvents, though this has not been experimentally verified for this compound.

Synonym Cross-Referencing Across Chemical Databases

The compound is cataloged under diverse synonyms in major chemical databases, reflecting variations in naming conventions (Table 2).

Database Synonym(s) Reference
PubChem This compound
ChemSpider 4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
Sigma-Aldrich This compound
Aaron Chemicals 4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride

Notably, ethyl 4-[2-(dimethylamino)ethyl]benzoate (CAS 910044-15-4) represents an ester derivative, highlighting functional group variations in related structures.

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCPFYNTYUOXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148127-06-4
Record name 4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
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Preparation Methods

Neutralization and Purification

A typical method starts with the crude hydrochloride salt of the compound or its ester derivative. The crude product is suspended in purified water and cooled to low temperatures (0 to 10°C). Then, a caustic solution such as sodium hydroxide (10% aqueous) is added dropwise to neutralize the solution, maintaining the pH between 7 and 11. This step is crucial to remove impurities and prepare the compound for salt formation.

The mixture is then filtered, and the filter cake is washed with ice water and dried. This neutralization step ensures removal of acidic impurities and prepares the compound for subsequent purification by decolorization.

Decolorization

The neutralized product is dissolved in ethanol, and activated charcoal (medicinal grade) is added to remove colored impurities. The mixture is stirred at low temperatures (10-15°C) for 15-20 minutes. After decolorization, the solution is filtered through a fine filter (e.g., titanium rod filter with 5-micron pores) to remove charcoal and other particulates.

Salt Formation (Hydrochloride Salt)

The decolorized solution is treated with a hydrochloric acid solution in ethanol (commonly a 1:1 volume ratio of HCl/ethanol). The acid is added dropwise at controlled temperatures (10-15°C), with the pH carefully monitored and maintained between 3.0 and 6.0. This acidification step converts the free base into its hydrochloride salt.

Crystallization and Drying

Following acidification, the reaction mixture is cooled to sub-zero temperatures (-8 to -20°C) and left to crystallize overnight. The crystalline hydrochloride salt is then filtered and dried at 50-60°C for 3 to 5 hours to yield a high-purity product (up to 99.9% purity).

Step Conditions Materials/Quantities Outcome
Neutralization 0°C, pH 7-11, slow addition of 10% NaOH 100 kg crude product, 600 kg purified water, 140 kg NaOH Neutralized product, filtered and washed
Decolorization 10-15°C, 15-20 min stirring with activated charcoal 110 kg ethanol, 0.5 kg medicinal charcoal Decolorized solution, filtered
Salt Formation 10-15°C, pH 3.0-6.0, 1 hour dropwise HCl/ethanol 76 kg HCl/ethanol (1:1 v/v) Hydrochloride salt formed
Crystallization -8 to -20°C, overnight crystallization - Crystalline product
Drying 50-60°C, 3-5 hours - High purity hydrochloride salt
  • The neutralization step at low temperature prevents decomposition and side reactions.
  • The use of medicinal charcoal in ethanol effectively removes colored impurities, improving purity.
  • Controlled pH during salt formation is critical to obtain the hydrochloride salt without excess acid or base.
  • Crystallization at sub-zero temperatures enhances crystal quality and purity.
  • Drying at moderate temperatures ensures removal of residual solvents without degrading the product.

The described method yields a high purity product (99.9%) suitable for pharmaceutical applications. Variations in pH and temperature during salt formation can influence crystal morphology and yield.

While the above method focuses on ester hydrochloride salts, other literature describes the synthesis of related intermediates such as 4-[2-(dimethylamino)ethoxy]benzylamine derivatives via etherification and catalytic hydrogenation routes. These methods involve:

  • Etherification of 4-hydroxybenzaldehyde derivatives with dimethylaminoethyl chloride
  • Reduction of oximes to amines
  • Amidation and subsequent salt formation

However, these routes are more complex and aimed at different derivatives or related compounds rather than the direct preparation of 4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride itself.

The preparation of this compound is effectively achieved by neutralizing the crude hydrochloride salt, decolorizing in ethanol with activated charcoal, forming the hydrochloride salt under controlled pH and temperature, followed by crystallization and drying. This method provides a high-purity product suitable for industrial and pharmaceutical uses. The process parameters such as temperature, pH, and solvent ratios are critical for optimizing yield and purity.

This synthesis approach is supported by detailed patent literature and industrial practice, demonstrating its reliability and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential as a local anesthetic , comparable to lidocaine and tetracaine. Its mechanism involves blocking sodium channels, inhibiting nerve impulse transmission, which can provide rapid pain relief without corneal damage in ophthalmic applications .

Drug Development

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride is explored as a precursor for active pharmaceutical ingredients (APIs). Its derivatives may exhibit enhanced pharmacological properties, making it valuable in the formulation of new medications.

Antimicrobial and Anticancer Properties

Research indicates potential antimicrobial and anticancer activities. The compound's interaction with biological systems suggests it may influence cell proliferation and apoptosis pathways, although further studies are needed to elucidate these effects .

Biochemical Studies

The compound is utilized in biochemical studies to explore its effects on nerve conduction and pain modulation. Its role in modulating signaling pathways makes it a candidate for studying various neurological conditions.

Organic Synthesis

In organic chemistry, it serves as an intermediate in synthesizing various compounds, including dyes and pigments. The ability to undergo oxidation, reduction, and substitution reactions allows for the creation of diverse chemical derivatives .

Photoinitiators

Similar compounds are employed as photoinitiators in UV-curing coatings and inks, facilitating the photopolymerization process essential for producing self-adhesive composites used in dental materials.

Case Studies and Research Findings

  • Local Anesthetic Efficacy : A study demonstrated that this compound effectively blocks sodium channels in vitro, leading to significant analgesic effects comparable to established local anesthetics like lidocaine .
  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various pathogens, suggesting potential use in developing new antibacterial agents .
  • Photopolymerization Applications : Investigations into its use as a photoinitiator have shown promising results in enhancing the efficiency of UV-curing processes, particularly in dental applications where rapid curing is essential.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-Aminoethyl)benzoic Acid Hydrochloride (CAS 40412-06-4)

  • Structural Differences : Lacks dimethyl substitution on the ethylamine group (primary amine vs. tertiary amine).
  • Properties :
    • Higher basicity due to the primary amine (pKa ~9–10) compared to the tertiary amine (pKa ~8–9) in the target compound.
    • Reduced lipophilicity, leading to lower membrane permeability in biological systems.
  • Applications : Used as a building block for peptide conjugates and enzyme inhibitors .

Tetracaine Hydrochloride (CAS 136-47-0)

  • Structural Differences: Ester functional group (2-(dimethylamino)ethyl 4-butylaminobenzoate) instead of a carboxylic acid.
  • Properties :
    • Rapid hydrolysis in vivo due to the ester linkage, whereas the carboxylic acid in the target compound offers greater stability.
    • Higher logP (2.5) compared to the target compound (estimated logP ~1.8), enhancing its use as a local anesthetic .
  • Applications : Clinically approved anesthetic; the target compound’s acid form may lack direct anesthetic activity but serves as a precursor .

4-(2-(Dimethylamino)ethoxy)benzoic Acid Hydrochloride (CAS 27237-49-6)

  • Structural Differences: Ethoxy (-OCH₂CH₂-) linker between the aromatic ring and dimethylamino group.
  • Properties :
    • Ether linkage reduces steric hindrance compared to the ethyl chain in the target compound.
    • Enhanced solubility in organic solvents due to the ether group’s polarity.
  • Applications : Intermediate in kinase inhibitor synthesis .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)

  • Structural Differences: Aminomethyl (-CH₂NH₂) group at the para position with an additional methyl substituent on the aromatic ring.
  • Properties: Lower molecular weight (201.65 g/mol vs. 243.74 g/mol for the target compound).
  • Applications : Used in agrochemicals and polymer science .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
4-[2-(Dimethylamino)ethyl]benzoic acid HCl C₁₁H₁₆ClNO₂ 243.74 Carboxylic acid, tertiary amine Pharmaceutical intermediates
4-(2-Aminoethyl)benzoic acid HCl C₉H₁₂ClNO₂ 201.65 Carboxylic acid, primary amine Enzyme inhibitors
Tetracaine HCl C₁₅H₂₅ClN₂O₂ 300.82 Ester, tertiary amine Local anesthesia
4-(2-(Dimethylamino)ethoxy)benzoic acid HCl C₁₁H₁₆ClNO₃ 257.71 Carboxylic acid, ether, tertiary amine Kinase inhibitors
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 201.65 Carboxylic acid, primary amine, methyl Agrochemicals

Research Findings and Trends

  • Reactivity: The dimethylaminoethyl group in the target compound enhances nucleophilicity, facilitating reactions with electrophiles like acyl chlorides . In contrast, ester analogs (e.g., Tetracaine) show higher metabolic lability .
  • Biological Activity : Tertiary amines in such compounds often improve blood-brain barrier penetration, but the carboxylic acid group may limit this due to ionization at physiological pH .
  • Material Science: Derivatives with ether linkers (e.g., 4-(2-(dimethylamino)ethoxy)benzoic acid HCl) exhibit improved thermal stability in polymer matrices compared to ethyl-linked analogs .

Biological Activity

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride, also known as DMAB, is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16ClN O2
  • Molecular Weight : 227.71 g/mol

The biological activity of DMAB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to exhibit:

  • Anticholinesterase Activity : DMAB acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Effects : Research indicates that DMAB can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Anticancer Properties

DMAB has demonstrated significant anticancer activity in various studies. Below is a summary of its effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-723.31 ± 0.09Induction of apoptosis and cell cycle arrest
HepG272.22 ± 0.14Inhibition of proliferation
HCT11653.29 ± 0.25Modulation of apoptotic pathways

These results indicate that DMAB may be effective in targeting various cancer types through multiple mechanisms.

Neuroprotective Effects

In addition to its anticancer properties, DMAB exhibits neuroprotective effects by inhibiting AChE activity:

  • AChE Inhibition : Studies have shown that DMAB has an IC50 value ranging from 13.62 nM to 33.00 nM compared to standard drugs like donepezil . This suggests its potential utility in treating conditions characterized by cholinergic deficits.

Case Study 1: DMAB in Alzheimer's Disease Models

In a study involving animal models of Alzheimer's disease, DMAB was administered at varying doses. The results demonstrated a significant reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests .

Case Study 2: Anticancer Efficacy in MCF-7 Cells

A series of experiments were conducted using MCF-7 breast cancer cells treated with DMAB. Flow cytometry analysis revealed that treatment led to a marked increase in apoptotic cells, indicating that DMAB effectively induces programmed cell death in tumor cells .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride?

  • Methodological Answer : A common approach involves coupling a benzoic acid derivative with a dimethylaminoethyl group. For example, benzoyl chloride derivatives can react with β-dimethylaminoethylamine under controlled conditions. Key steps include:
  • Dissolving the acid chloride in anhydrous chloroform or dichloromethane.
  • Slowly adding the amine under ice-cooled agitation to control exothermic reactions.
  • Washing the reaction mixture to remove byproducts, followed by solvent evaporation.
  • Recrystallizing the hydrochloride salt using absolute alcohol and anhydrous ether .
    Monitoring reaction progress via TLC or HPLC is recommended to optimize yield.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :
  • Melting Point Analysis : Compare the observed melting point (e.g., 239–241°C for similar hydrochlorides) with literature values .
  • UV/Vis Spectroscopy : Determine λmax (e.g., 350 nm for dimethylamino-substituted aromatic systems) to confirm electronic transitions .
  • HPLC/MS : Use reverse-phase HPLC coupled with mass spectrometry to assess purity and molecular weight consistency.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store at -20°C in airtight, light-resistant containers under anhydrous conditions to prevent hydrolysis or deliquescence.
  • Use desiccants (e.g., silica gel) in storage environments to minimize moisture uptake .

Advanced Research Questions

Q. How can low yields in the coupling step of dimethylaminoethyl groups to benzoic acid derivatives be addressed?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
  • Catalysis : Introduce catalytic bases (e.g., triethylamine) to neutralize HCl byproducts, shifting equilibrium toward product formation.
  • Temperature Control : Maintain reaction temperatures below 0°C during amine addition to suppress side reactions .

Q. What analytical strategies resolve contradictions in NMR or X-ray crystallography data for this hydrochloride salt?

  • Methodological Answer :
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility or hydrogen bonding.
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in protonation states or counterion placement. For example, a study on a cobalt(III) complex with chloro-hydroxybenzoate ligands used X-ray data to confirm coordination geometry and hydrogen bonding .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics in real time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes, guided by structural analogs like 4-dimethylamino-substituted cathinones .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride
Reactant of Route 2
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4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride

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